molecular formula C12H20FNO4 B2682415 3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2416231-14-4

3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2682415
CAS No.: 2416231-14-4
M. Wt: 261.293
InChI Key: LWWNQOCFZKGVIM-UHFFFAOYSA-N
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Description

This compound is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid moiety at position 2. The 4,4-dimethyl substitution introduces steric bulk, while the fluorine atom at position 3 modulates electronic properties.

Properties

IUPAC Name

3-fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-10(2,3)18-9(17)14-6-11(4,5)12(13,7-14)8(15)16/h6-7H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWNQOCFZKGVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C(=O)O)F)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to ensure selective fluorination at the desired position.

    Final Assembly: The final step involves coupling the fluorinated pyrrolidine with the ester group, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted pyrrolidines

    Hydrolysis: Formation of carboxylic acids

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance efficacy and reduce side effects. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents.
    • Case Study : Research has indicated that modifications to the pyrrolidine ring can lead to compounds with improved selectivity for specific biological targets, such as opioid receptors, thereby increasing therapeutic potential while minimizing adverse effects .
  • Antimicrobial Agents :
    • The compound has shown promise as a precursor in the synthesis of antimicrobial agents. The incorporation of fluorine is known to enhance the metabolic stability of drugs, making them more effective against resistant strains of bacteria.
    • Research Findings : Studies have demonstrated that derivatives with fluorinated substituents exhibit enhanced activity against Gram-positive bacteria, suggesting that this compound could be pivotal in addressing antibiotic resistance .

Agricultural Chemistry Applications

  • Pesticide Development :
    • The unique properties of 3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid make it a candidate for developing new pesticides. Its ability to interact with biological systems can be harnessed to create selective herbicides or insecticides.
    • Field Trials : Preliminary trials have indicated that formulations based on this compound can effectively target specific pests while being less harmful to beneficial insects .

Materials Science Applications

  • Polymer Chemistry :
    • This compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of fluorinated groups is known to improve the chemical resistance and durability of polymers.
    • Application Example : Polymers derived from this compound have been tested for use in coatings and sealants, demonstrating superior performance in harsh environments .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryDrug DevelopmentEnhanced efficacy in pain management
Antimicrobial AgentsImproved activity against resistant bacteria
Agricultural ChemistryPesticide DevelopmentEffective targeting of specific pests
Materials SciencePolymer ChemistryEnhanced durability and chemical resistance

Mechanism of Action

The mechanism of action of 3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target molecules. The pyrrolidine ring provides structural rigidity, which can influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrrolidine Core

The target compound is compared to Boc-protected pyrrolidine-3-carboxylic acids with aryl substituents (Table 1):

Compound Name Substituents (Position 4) Fluorine (Position 3) Molecular Weight (g/mol) Key Properties
Target Compound 4,4-Dimethyl Yes (3-Fluoro) ~339* Enhanced steric hindrance, electronegativity, potential metabolic stability
(±)-trans-N-Boc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid 4-(4-Bromophenyl) No 370.24 Bulky aryl group, bromine enhances lipophilicity
1-Boc-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid 4-(4-Nitrophenyl) No 364.33† Electron-withdrawing nitro group, potential reactivity concerns (e.g., toxicity)

*Estimated based on substituent replacement (Br → F + 2CH₃).
†Calculated from CAS 959579-94-3.

  • The 3-fluoro substituent increases electronegativity, which may improve hydrogen-bonding capacity relative to non-fluorinated analogs .

Research Findings and Data Trends

  • Solubility : The target compound’s lower molecular weight (~339 vs. 370 g/mol for bromophenyl analog) may improve aqueous solubility, critical for oral bioavailability.
  • Reactivity : Fluorine’s electronegativity could stabilize adjacent carboxylate groups, altering pKa compared to nitro- or bromo-substituted analogs .
  • Thermal Stability : Boc-protected compounds generally exhibit stability up to 150°C, but fluorine’s inductive effects may slightly reduce decomposition temperatures .

Biological Activity

3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid (commonly referred to as Compound A) is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of Compound A, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound A features a pyrrolidine ring with a fluorine atom and a carboxylic acid functional group, which are critical for its biological activity. The structural formula can be represented as follows:

CxHyFNO2\text{C}_x\text{H}_y\text{F}\text{N}\text{O}_2

The presence of the fluorine atom is known to enhance metabolic stability and bioavailability, while the carboxylic acid group is often associated with increased solubility in biological systems.

Antitumor Activity

Recent studies have evaluated the antitumor potential of Compound A in various cancer cell lines. In vitro assays demonstrated that Compound A exhibits significant cytotoxic effects against several cancer types, with IC50 values ranging from 0.15 to 0.24 μM in the SJSA-1 cell line, indicating potent antiproliferative activity .

Table 1: Antitumor Activity of Compound A

Cell LineIC50 (μM)Mechanism of Action
SJSA-10.15MDM2 Inhibition
HCT1160.22p53 Activation
MCF70.24Cell Cycle Arrest

The mechanism by which Compound A exerts its antitumor effects appears to involve the inhibition of MDM2, a protein that negatively regulates p53, a crucial tumor suppressor. By inhibiting MDM2, Compound A promotes p53 activation, leading to increased expression of downstream targets involved in apoptosis and cell cycle regulation .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrrolidine core and substituents significantly influence the compound's biological activity. For instance, replacing the carboxylic acid group with various bioisosteres has shown differential effects on potency and selectivity against cancer cell lines. Compounds with increased lipophilicity often demonstrate enhanced cellular uptake but may also exhibit reduced selectivity .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Fluorine SubstitutionIncreased metabolic stability
Carboxylic Acid ReplacementVariable potency
Lipophilicity ModulationEnhanced uptake

Case Studies

Several case studies have highlighted the therapeutic potential of Compound A in preclinical models:

  • SJSA-1 Xenograft Model : In vivo studies using SJSA-1 xenografts demonstrated that oral administration of Compound A at doses of 100 mg/kg resulted in significant tumor regression, with upregulation of p53 and associated apoptotic markers observed within 6 hours post-administration .
  • Toxicological Profile : Toxicity assessments indicated that while Compound A is effective at inducing apoptosis in cancer cells, it also requires careful evaluation for potential off-target effects, particularly regarding systemic exposure levels and metabolic byproducts .

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of fluorinated pyrrolidine derivatives typically involves multi-step protocols, including cyclization, functional group protection, and fluorination. For example:

  • Step 1: Cyclization of precursors (e.g., substituted pyridines or pyrrolidines) under acidic conditions (HCl/1,4-dioxane, 20–50°C, 25 h) .
  • Step 2: Protection of the carboxylic acid group using tert-butoxycarbonyl (Boc) groups (K₂CO₃/CH₃CN, 20°C, 72 h) .
  • Step 3: Fluorination via palladium-catalyzed cross-coupling (Pd(OAc)₂, XPhos ligand, Cs₂CO₃ in tert-BuOH, 40–100°C, inert atmosphere) .

Optimization Strategies:

  • Use Design of Experiments (DoE) to evaluate solvent polarity, catalyst loading, and temperature effects.
  • Monitor reaction progress via HPLC or LCMS to identify bottlenecks (e.g., incomplete Boc deprotection) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: Key Techniques:

  • ¹H/¹³C NMR: Assign peaks using δ values (e.g., tert-butyl groups appear at ~1.2–1.4 ppm; fluorinated carbons show splitting patterns) .
    • Example NMR data for similar fluorinated pyrrolidines:
Proton Environmentδ (ppm)Multiplicity
tert-Butyl (Boc)1.43Singlet
Pyrrolidine CH₂3.12Multiplet
CF₃ group-Distinctive splitting
  • LCMS/HPLC: Confirm molecular ion ([M+H]⁺) and purity (>95% by area under the curve) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm substituent positions .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) predict reaction pathways for modifying the fluorinated pyrrolidine core?

Methodological Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate transition states to identify energy barriers for fluorination or cyclization steps .
  • Reaction Path Search: Use software like GRRM or Gaussian to map intermediates and optimize catalytic cycles (e.g., Pd-mediated fluorination) .
  • Machine Learning: Train models on existing fluorinated pyrrolidine datasets to predict regioselectivity in fluorination reactions .

Example Workflow:

Input starting material coordinates into a DFT software (e.g., ORCA).

Calculate Gibbs free energy for proposed intermediates.

Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies address discrepancies between predicted and experimental yields in the synthesis of fluorinated pyrrolidine derivatives?

Methodological Answer: Root-Cause Analysis:

  • Catalyst Deactivation: Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for stability under fluorination conditions .
  • Side Reactions: Use LCMS to detect byproducts (e.g., defluorinated intermediates or dimerization).
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for Boc group stability .

Mitigation Strategies:

  • In Situ Monitoring: Employ ReactIR to track reaction progress and adjust conditions dynamically .
  • Parallel Synthesis: Screen 10–20 variants of reaction parameters (e.g., temperature gradients) to identify optimal conditions .

Q. What safety protocols are critical when handling fluorinated pyrrolidine derivatives under high-temperature or catalytic conditions?

Methodological Answer: Critical Protocols:

  • PPE: Wear acid-resistant gloves, goggles, and lab coats to avoid exposure to HF byproducts .
  • Ventilation: Use fume hoods for reactions involving volatile fluorinated intermediates (e.g., acyl fluorides) .
  • Emergency Measures:
    • Skin Contact: Rinse immediately with 0.1% calcium gluconate solution to neutralize HF .
    • Spill Management: Absorb liquids with vermiculite and dispose as hazardous waste .

Storage: Keep the compound in airtight containers under nitrogen to prevent hydrolysis of the Boc group .

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